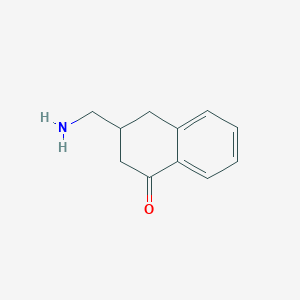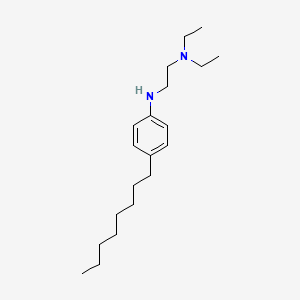
L-Tyrosyl-D-methionylglycyl-N-(1-sulfopentyl)-D-phenylalaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Tyrosyl-D-methionylglycyl-N-(1-sulfopentyl)-D-phenylalaninamide is a complex organic compound with the molecular formula C30H43N5O8S2 This compound is a peptide derivative, which means it is composed of amino acids linked together in a specific sequence The compound’s structure includes tyrosine, methionine, glycine, and phenylalanine residues, along with a sulfopentyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-D-methionylglycyl-N-(1-sulfopentyl)-D-phenylalaninamide typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as carbodiimides or uronium salts. After the peptide chain is fully assembled, the sulfopentyl group is introduced through a specific alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the desired yield and purity. The process is optimized to ensure efficient coupling reactions and minimal side reactions. Purification steps, such as high-performance liquid chromatography (HPLC), are employed to isolate the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
L-Tyrosyl-D-methionylglycyl-N-(1-sulfopentyl)-D-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: The disulfide bonds, if present, can be reduced to thiol groups.
Substitution: The sulfopentyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone derivatives.
Reduction: Thiol-containing peptides.
Substitution: Modified peptides with new functional groups.
Aplicaciones Científicas De Investigación
L-Tyrosyl-D-methionylglycyl-N-(1-sulfopentyl)-D-phenylalaninamide has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its potential role in protein-protein interactions and signaling pathways.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of novel biomaterials and as a component in biochemical assays.
Mecanismo De Acción
The mechanism of action of L-Tyrosyl-D-methionylglycyl-N-(1-sulfopentyl)-D-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s peptide backbone allows it to mimic natural substrates or inhibitors, thereby modulating biological pathways. The sulfopentyl group may enhance its binding affinity or stability, contributing to its overall efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- L-Tyrosyl-D-methionylglycyl-N-(1-phosphonopentyl)-D-phenylalaninamide
- L-Tyrosyl-D-methionylglycyl-N-(5-carboxypentyl)-D-phenylalaninamide
Uniqueness
L-Tyrosyl-D-methionylglycyl-N-(1-sulfopentyl)-D-phenylalaninamide is unique due to the presence of the sulfopentyl group, which imparts distinct chemical properties and potential biological activities. This modification can influence the compound’s solubility, stability, and interaction with molecular targets, setting it apart from other similar peptides.
Propiedades
| 75796-34-8 | |
Fórmula molecular |
C30H43N5O8S2 |
Peso molecular |
665.8 g/mol |
Nombre IUPAC |
1-[[(2R)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]pentane-1-sulfonic acid |
InChI |
InChI=1S/C30H43N5O8S2/c1-3-4-10-27(45(41,42)43)35-30(40)25(18-20-8-6-5-7-9-20)33-26(37)19-32-29(39)24(15-16-44-2)34-28(38)23(31)17-21-11-13-22(36)14-12-21/h5-9,11-14,23-25,27,36H,3-4,10,15-19,31H2,1-2H3,(H,32,39)(H,33,37)(H,34,38)(H,35,40)(H,41,42,43)/t23-,24+,25+,27?/m0/s1 |
Clave InChI |
XZJNNKBQRUCANK-MFNPRMOXSA-N |
SMILES isomérico |
CCCCC(NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H](CCSC)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)S(=O)(=O)O |
SMILES canónico |
CCCCC(NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CCSC)NC(=O)C(CC2=CC=C(C=C2)O)N)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[(Propan-2-yl)amino]benzene-1-sulfonic acid](/img/structure/B14439766.png)
